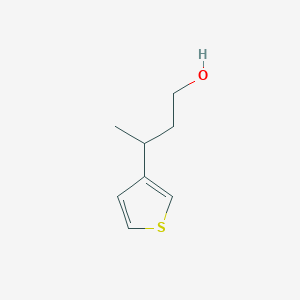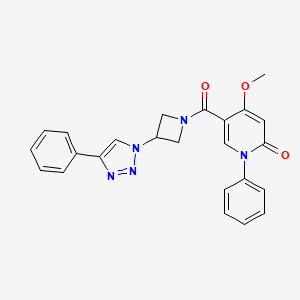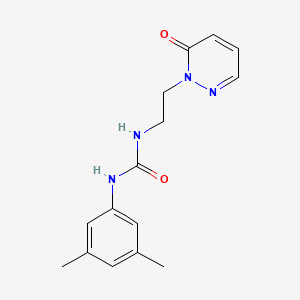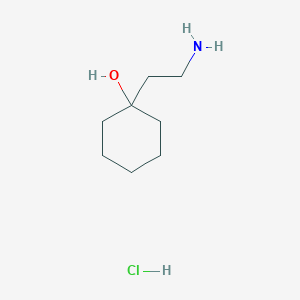
Ethyl 2-(methylamino)-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving Ethyl 2-(methylamino)-3-phenylpropanoate would depend on its specific structure and the conditions under which it’s reacted. Similar compounds have been involved in various types of reactions, including those catalyzed by acids, bases, or other types of catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. Similar compounds have properties such as solubility in water, boiling point, and molecular weight .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis, Spectral Properties, and Corrosion Inhibition Efficiency : A study explored the synthesis of α-aminophosphonic acids derivatives, including Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate, by reacting Methylamine with Methoxybenzaldehyde and Diethylphosphite. These compounds showed potential as corrosion inhibitors for mild steel in acidic solutions, highlighting their application in material science and engineering (Djenane et al., 2019).
Antifeedants for Pine Weevil : Ethyl cinnamate, structurally related to Ethyl 2-(methylamino)-3-phenylpropanoate, was identified as a potential antifeedant for the pine weevil, Hylobius abietis. This research suggests the role of phenylpropanoids in pest control and agricultural applications (Bohman et al., 2008).
Novel Synthesis of Derivatives Using Biogenic Nanoparticles : A novel approach was described for synthesizing 3, 3'-((phenyl)(ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles. These compounds were evaluated for antioxidant activity and corrosion inhibition, showcasing the application of nanotechnology in organic synthesis and material protection (Anjan Kumar et al., 2022).
Molecular Docking and Biological Activities
Tyrosinase Inhibition and Transportation by Human Serum Albumin : Novel β-enamino thiosemicarbazide derivatives, synthesized and characterized, showed high inhibition of tyrosinase activity, suggesting potential applications in medicinal chemistry for treating diseases related to tyrosinase activity. The study also explored the transportation behavior of these compounds by human serum albumin, providing insights into their pharmacokinetics (Chaves et al., 2018).
Inhibition of Human Carbonic Anhydrase and Acetylcholinesterase : Research on novel pyrazoline derivatives synthesized from ethyl 2‐((4‐bromophenyl)diazenyl)‐3‐oxo‐phenylpropanoate demonstrated effective inhibition of human carbonic anhydrase I and II isozymes and acetylcholinesterase enzyme. These findings suggest potential applications in designing drugs for conditions related to these enzymes (Turkan et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-(methylamino)-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)11(13-2)9-10-7-5-4-6-8-10/h4-8,11,13H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCBBIWXYBRHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-benzyl-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(4-ethoxyphenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2846880.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2846882.png)
![4-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2846883.png)

![Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B2846887.png)

![N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide](/img/structure/B2846889.png)



![Methyl 3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2846895.png)
![3-(4-bromophenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2846896.png)
